6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Description
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1694906-00-7) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine scaffold with a methyl substituent at position 6 and a ketone group at position 2. The compound is synthesized via multicomponent reactions or regioselective functionalization, often employing catalysts like KHSO₄ under ultrasonic irradiation to enhance yield and purity . Key applications include its role as a precursor in medicinal chemistry, particularly for developing kinase inhibitors or anti-inflammatory agents, though specific biological data for this derivative remain under investigation .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-5-4-10-6(2-3-8-10)7(11)9-5/h2-3,5H,4H2,1H3,(H,9,11) |
InChI Key |
KXQPABOXPDUEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CC=N2)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-methylpyrazole with 1,2-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyrazine structure .
Industrial Production Methods
Industrial production of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyrazine derivatives.
Scientific Research Applications
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazin-4-one scaffold shares structural homology with pyrazolo[1,5-a]pyrimidin-4-ones and pyrazolo[3,4-d]pyrimidin-4-ones. Below is a detailed comparison based on substituents, synthesis, and bioactivity:
Key Findings
Synthetic Efficiency :
- The target compound (6-methyl derivative) is synthesized in higher yields (~72%) using ultrasonic irradiation compared to traditional thermal methods (50–60% yield) .
- Nitro-substituted analogs (e.g., 5-methyl-2-nitro) require harsh nitration conditions, reducing scalability .
Physicochemical Properties :
- Hydroxyl or ester substituents (e.g., 7-hydroxy or ethyl carboxylate derivatives) improve aqueous solubility but reduce metabolic stability .
- The methyl group at position 6 in the target compound enhances lipophilicity (logP ~1.2), favoring blood-brain barrier penetration .
Biological Activity :
- Pyrazolo[1,5-a]pyrimidin-4-ones (e.g., 4j in ) exhibit antifungal activity (IC₅₀: 2–5 µM) against Candida albicans, suggesting the scaffold’s versatility .
- Anti-inflammatory pyrazolo[3,4-d]pyrimidin-4-ones (e.g., 10a–b in ) show 60–70% inhibition of COX-2 at 10 µM, though the target compound lacks direct COX data .
Structural Flexibility :
- Functionalization at position 7 (e.g., hydrazone derivatives in ) introduces π-stacking interactions, critical for DNA intercalation or enzyme inhibition .
Biological Activity
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
- CAS Number : 2091795-23-0
- Molecular Formula : C7H8N4O
- Molecular Weight : 164.17 g/mol
Biological Activity Overview
The biological activity of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has been linked to various pharmacological effects:
-
Antimicrobial Activity :
- The compound has shown potential as an antimicrobial agent against various pathogens. Its mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways.
-
Anticancer Properties :
- Studies indicate that derivatives of pyrazolo[1,5-a]pyrazines exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
-
Inhibition of Protein Kinases :
- Research suggests that this compound may act as an inhibitor of specific protein kinases involved in signaling pathways related to cell growth and proliferation. This inhibition can lead to decreased tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazolo[1,5-a]pyrazine derivatives. Key findings include:
- Substituent Effects : The presence of different substituents on the pyrazole ring can significantly affect its potency and selectivity against various targets.
- Core Structure Importance : The pyrazolo[1,5-a]pyrazine core is critical for maintaining biological activity; modifications to this structure can either enhance or diminish its effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazolo[1,5-a]pyrazine derivatives against Mycobacterium tuberculosis. The most active compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard treatments:
| Compound | MIC (µg/mL) | Cytotoxicity (CC50) |
|---|---|---|
| Compound A | 0.25 | >100 |
| Compound B | 0.50 | >100 |
| 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one | 0.75 | >100 |
Case Study 2: Anticancer Activity
In vitro studies using various cancer cell lines showed that 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one exhibited significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
These results suggest that the compound could be a promising candidate for further development in cancer therapeutics.
Research indicates that the mechanisms underlying the biological activities of this compound may include:
- Inhibition of Enzyme Activity : Specifically targeting enzymes involved in critical biosynthetic pathways.
- Modulation of Signaling Pathways : Affecting pathways related to apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
